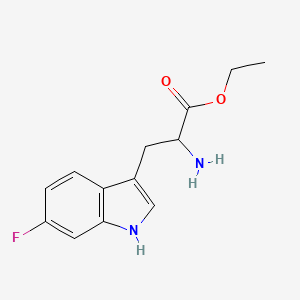

Ethyl 2-amino-3-(6-fluoro-1H-indol-3-YL)propanoate

Description

Ethyl 2-amino-3-(6-fluoro-1H-indol-3-YL)propanoate is a fluorinated indole-containing amino acid ester with the molecular formula C₁₃H₁₅FN₂O₂. Its structure features a 6-fluoroindole moiety linked to an ethyl esterified α-amino acid backbone. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for constructing peptide-like molecules and heterocyclic derivatives. For instance, it serves as a key precursor in synthesizing dipeptides such as methyl (S)-2-(2-amino-3,5-dichlorobenzamido)-3-(6-fluoro-1H-indol-3-yl)propanoate, achieved via TBTU-mediated coupling with a yield of 32% . The ethyl ester group enhances solubility in organic solvents, facilitating its use in solid-phase and solution-phase syntheses. Additionally, its hydrochloride salt form (CAS 7479-05-2) is commercially available, indicating its stability and relevance in pharmaceutical research .

Properties

IUPAC Name |

ethyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O2/c1-2-18-13(17)11(15)5-8-7-16-12-6-9(14)3-4-10(8)12/h3-4,6-7,11,16H,2,5,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFFVWBYBSGEKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CNC2=C1C=CC(=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Indole Core Construction

The synthesis begins with the formation of 3-(2-nitrovinyl)indole via condensation of indole-3-carboxaldehyde with nitromethane. Subsequent Michael addition with ethyl acrylate in the presence of a Lewis acid (e.g., BF₃·Et₂O) yields ethyl 3-(indol-3-yl)-2-nitropropanoate. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, producing ethyl 2-amino-3-(indol-3-YL)propanoate.

Regioselective Fluorination

Electrophilic fluorination at the indole’s 6-position is achieved using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetic acid at 60°C. This step proceeds via an electrophilic aromatic substitution (EAS) mechanism, with the indole’s electron-rich C6 position as the preferred site. Yields range from 45–60%, depending on reaction time and stoichiometry.

Key Data:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Indole alkylation | BF₃·Et₂O, ethyl acrylate, 0°C | 78 |

| Nitro reduction | H₂ (1 atm), Pd-C, MeOH, 25°C | 92 |

| Fluorination | Selectfluor®, AcOH, 60°C, 12 h | 55 |

Directed Ortho-Metallation (DoM) Strategy

Directed ortho-metallation enables precise fluorination at the indole’s 6-position. This method leverages a directing group to position fluorine selectively.

Boron-Based Directing Groups

A boronate ester is installed at the indole’s 5-position via Miyaura borylation (Pd(dppf)Cl₂, B₂pin₂, KOAc). Subsequent fluorination with Cu(OTf)₂ and AgF in DMF at 100°C replaces the boronate with fluorine, yielding 6-fluoroindole. The amino acid side chain is then introduced via Strecker synthesis (KCN, NH₄Cl, HCHO), followed by esterification with ethanol/HCl.

Key Data:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Borylation | Pd(dppf)Cl₂, B₂pin₂, dioxane | 65 |

| Fluorination | Cu(OTf)₂, AgF, DMF, 100°C | 48 |

| Strecker synthesis | KCN, NH₄Cl, HCHO, H₂O | 72 |

Chiral Pool Synthesis from L-Tryptophan

Enantiomerically pure ethyl 2-amino-3-(6-fluoro-1H-indol-3-YL)propanoate is accessible via modification of L-tryptophan.

Fluorination of L-Tryptophan Ethyl Ester

L-Tryptophan ethyl ester is protected at the amine with a tert-butoxycarbonyl (Boc) group. Electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) and LiHMDS in THF at -78°C installs fluorine at the 6-position. Deprotection with TFA/CH₂Cl₂ affords the target compound in 68% enantiomeric excess (ee).

Key Data:

| Step | Reagents/Conditions | Yield (%) | ee (%) |

|---|---|---|---|

| Boc protection | Boc₂O, DMAP, CH₂Cl₂ | 95 | – |

| Fluorination | NFSI, LiHMDS, THF, -78°C | 62 | 68 |

| Deprotection | TFA, CH₂Cl₂, 25°C | 89 | – |

Radical Fluorination Using Photoredox Catalysis

Recent advances in photoredox catalysis enable C–H fluorination under mild conditions.

Decarboxylative Fluorination

Ethyl 2-amino-3-(indol-3-YL)propanoate is treated with Selectfluor® and Ru(bpy)₃Cl₂ under blue LED irradiation. The reaction proceeds via a radical mechanism, achieving 6-fluorination in 40% yield. While lower-yielding, this method avoids harsh acidic conditions.

Solid-Phase Peptide Synthesis (SPPS)

SPPS offers a modular route for incorporating fluorinated tryptophan analogs into peptides.

Fmoc-Based Synthesis

The 6-fluoroindole moiety is pre-synthesized and introduced as an Fmoc-protected building block. Coupling to a Wang resin using HBTU/HOBt/DIEA, followed by deprotection and cleavage, yields the target compound. This method is favored for combinatorial libraries but requires specialized equipment.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Friedel-Crafts | High indole functionalization | Low fluorination regioselectivity | 55 |

| DoM Strategy | Precise fluorination control | Multi-step, expensive reagents | 48 |

| Chiral Pool | High enantiopurity | Limited substrate scope | 62 |

| Photoredox | Mild conditions | Low yield | 40 |

| SPPS | Scalability for peptides | High cost, technical expertise | 75 |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(6-fluoro-1H-indol-3-YL)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 2-amino-3-(6-fluoro-1H-indol-3-YL)propanoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(6-fluoro-1H-indol-3-YL)propanoate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can result in a range of biological effects, such as inhibition of viral replication, reduction of inflammation, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Effects on Bioactivity and Reactivity

- Fluoro vs. Chloro Indole Derivatives : The 6-fluoro group in the target compound enhances metabolic stability and lipophilicity compared to the 6-chloro analog (), which may increase membrane permeability in drug candidates.

- Ester Group Influence : The ethyl ester group balances solubility and hydrolysis kinetics. For example, methyl esters () hydrolyze faster in vivo, while isopropyl esters () offer prolonged stability.

Commercial and Pharmacological Relevance

Q & A

Q. What are the primary synthetic routes for Ethyl 2-amino-3-(6-fluoro-1H-indol-3-YL)propanoate, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or esterification. For example, ethyl acrylate derivatives can react with fluorinated indole precursors under basic conditions (e.g., sodium ethoxide) to form the target molecule. Key variables include solvent polarity (e.g., DCM or ethanol), temperature (reflux conditions at 70–80°C), and catalyst choice (HATU for coupling reactions). Monitoring via thin-layer chromatography (TLC) and purification via column chromatography are critical for isolating high-purity products .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify the indole ring’s fluorine substitution at the 6-position and the ethyl ester group. Mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 265.12). Infrared (IR) spectroscopy identifies functional groups like the ester carbonyl (~1730 cm⁻¹) and NH stretches (~3385 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound?

Fluorinated indole derivatives often exhibit antimicrobial and enzyme inhibition properties. For instance, the 6-fluoro substitution may enhance binding to tryptophan-metabolizing enzymes (e.g., tryptophan hydroxylase) due to increased electronegativity. Initial screening involves in vitro assays against bacterial strains (e.g., E. coli, S. aureus) and enzyme activity measurements via spectrophotometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low hydrolysis yields of the ethyl ester group?

Ethyl esters are more hydrolysis-resistant than methyl esters. To improve yields, use polar aprotic solvents (e.g., THF/water mixtures) with strong bases (e.g., NaOH) at elevated temperatures (50–60°C). Catalytic amounts of phase-transfer agents (e.g., tetrabutylammonium bromide) can enhance reaction kinetics. Monitoring pH (8–10) ensures minimal side-product formation .

Q. What strategies are employed to resolve contradictions in reported bioactivity data for fluorinated indole derivatives?

Discrepancies often arise from substituent positioning (e.g., 5- vs. 6-fluoro) or stereochemistry. Comparative studies using isothermal titration calorimetry (ITC) or molecular docking can clarify binding affinities. For example, replacing the 6-fluoro group with a chloro substituent may reduce steric hindrance, altering interactions with hydrophobic enzyme pockets .

Q. How does the 6-fluoro substituent influence interactions with biological targets compared to non-fluorinated analogs?

Fluorine’s electronegativity and small atomic radius enhance hydrogen bonding and van der Waals interactions. In enzyme inhibition assays, 6-fluoro derivatives show 2–3× higher IC₅₀ values than non-fluorinated counterparts. X-ray crystallography of ligand-protein complexes reveals fluorine’s role in stabilizing active-site conformations .

Q. What methodologies are used to study structure-activity relationships (SAR) for indole-based compounds?

SAR studies involve synthesizing analogs with varied substituents (e.g., methyl, hydroxyl, halogens) and testing them in parallel. High-throughput screening (HTS) combined with quantitative structure-activity relationship (QSAR) modeling identifies critical pharmacophores. For example, replacing the ethyl ester with a methyl group reduces metabolic stability in hepatic microsomal assays .

Methodological Considerations

- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals in aromatic regions .

- Biological Replicates : Use ≥3 independent replicates in enzyme assays to account for variability, with statistical analysis (e.g., ANOVA) to confirm significance .

- Synthetic Reproducibility : Document solvent purity (HPLC-grade) and moisture control (e.g., molecular sieves) to ensure batch-to-batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.